(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-11-18-12-17(5-8-19(18)24(15)2)14-23-22(25)10-7-16-6-9-20(26-3)21(13-16)27-4/h5-13H,14H2,1-4H3,(H,23,25)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCEKQRMUEHDD-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond or the amide group can yield various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced enamides or amines.
Substitution: Substituted aromatic or indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures often exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Analysis of Provided Evidence
- focuses on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a benzamide derivative synthesized for metal-catalyzed C–H bond functionalization studies. Its structure and applications differ significantly from the target compound, which contains an indole moiety and a (Z)-configured enamide group.
- discusses 3D cell culture platforms using PEGDA hydrogels and quinoline yellow, unrelated to the chemical or pharmacological properties of the queried compound.
No data tables, structural analogs, or pharmacological comparisons are included in these sources.
Gaps in Available Information
However, none of the following critical details are available in the provided evidence:
- Synthetic routes for the compound or its analogs.
- Physicochemical properties (e.g., solubility, logP, stability).
- Biological activity data (e.g., IC50 values, receptor binding affinities).
- Structural analogs for comparative analysis (e.g., indole-containing enamide derivatives or dimethoxyphenyl-based bioactive molecules).
Recommendations for Further Research
To address this gap, the following steps are advised:
Access specialized databases (e.g., SciFinder, Reaxys, PubChem) to identify structurally similar compounds and their reported activities.
Review medicinal chemistry literature focusing on indole- and enamide-containing molecules, which are common in kinase inhibitors (e.g., sunitinib analogs) or serotonin receptor modulators.
Explore patents for proprietary compounds with overlapping pharmacophores.
Biological Activity
The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 314.38 g/mol. The structure features a prop-2-enamide backbone substituted with a dimethoxyphenyl group and an indole derivative, which are significant for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through disruption of microtubule dynamics. This is similar to known antimitotic agents that target tubulin polymerization, leading to apoptosis in cancer cells .
- Neuroprotective Effects : The indole moiety has been associated with neuroprotective properties. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis .
Biological Activity Summary Table
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
- Neurotoxicity Assessment : A study involving zebrafish and mice models evaluated the toxicity profile of the compound. Results indicated no significant adverse effects at lower doses, suggesting a favorable safety profile for potential therapeutic use .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of the compound, revealing its ability to downregulate pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
